4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)methyl]-benzoic acid
Overview
Description
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid is a compound that features a benzoic acid core substituted with a methoxy group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 2-methylimidazole.
Reaction Conditions: The reaction is carried out in an organic solvent, often under reflux conditions. A common solvent used is dimethylformamide (DMF).
Catalysts and Reagents: The reaction may require a catalyst such as a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole moiety can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid.
Reduction: Formation of 4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various alkylated or acylated derivatives of the imidazole moiety.
Scientific Research Applications
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the imidazole moiety, resulting in different chemical and biological properties.
2-Methylimidazole: Lacks the benzoic acid core, leading to distinct reactivity and applications.
4-Hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid: An oxidized derivative with potentially different biological activities.
Uniqueness
4-Methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-benzoic acid is unique due to the presence of both the methoxy group and the imidazole moiety. This combination imparts specific chemical reactivity and potential biological activities that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-5-6-15(9)8-11-7-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWFPAXZDVPPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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